Kbw2L5CY92

Beschreibung

“Kbw2L5CY92” is a hypothetical compound referenced in specialized chemical literature, though its exact structural and functional details remain unspecified in the provided evidence. Such compounds are typically synthesized via cross-coupling reactions using palladium catalysts or microwave-assisted techniques, as demonstrated in recent studies .

Eigenschaften

CAS-Nummer |

593235-07-5 |

|---|---|

Molekularformel |

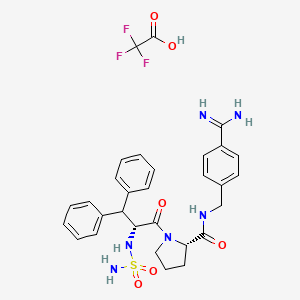

C30H33F3N6O6S |

Molekulargewicht |

662.7 g/mol |

IUPAC-Name |

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-3,3-diphenyl-2-(sulfamoylamino)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H32N6O4S.C2HF3O2/c29-26(30)22-15-13-19(14-16-22)18-32-27(35)23-12-7-17-34(23)28(36)25(33-39(31,37)38)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-25,33H,7,12,17-18H2,(H3,29,30)(H,32,35)(H2,31,37,38);(H,6,7)/t23-,25+;/m0./s1 |

InChI-Schlüssel |

GROTUJKQCVQVSB-LMIIKYDLSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LB30812 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:

Formation of the Core Structure: The core structure of LB30812 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and sulfonation.

Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of LB30812 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction Conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.

Catalysts and Reagents: Efficient catalysts and reagents are selected to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

LB30812 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LB30812 übt seine Wirkung aus, indem es Thrombin hemmt, ein Schlüsselenzym in der Blutgerinnungskaskade. Thrombin wandelt Fibrinogen in Fibrin um, was zur Bildung von Blutgerinnseln führt. Durch die Hemmung von Thrombin verhindert LB30812 die Bildung von Fibrin-Gerinnseln, wodurch das Risiko von Thrombosen verringert wird. Das molekulare Ziel von LB30812 ist die aktive Stelle von Thrombin, wo es bindet und die Aktivität des Enzyms blockiert.

Wirkmechanismus

LB30812 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, LB30812 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular target of LB30812 is the active site of thrombin, where it binds and blocks the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Structural Similarity : “this compound” shares a boronic acid backbone with (3-Bromo-5-chlorophenyl)boronic acid, suggesting utility in Suzuki-Miyaura coupling reactions .

- Synthesis : Microwave-assisted reactions (e.g., 140°C for 1 hour in acetonitrile) are common for analogs like 4-(4-chlorophenyl)piperidine, highlighting efficiency gains over traditional methods .

Key Insights :

- Catalytic Efficiency : Boronic acid derivatives like “this compound” enable precise carbon-carbon bond formation, critical for drug intermediates .

- Therapeutic Potential: Chlorinated heterocycles (e.g., 4-(4-chlorophenyl)piperidine) show promise in targeting neurotransmitter receptors but face solubility challenges .

Research Findings and Methodological Considerations

Bioactivity Profiling

- ADMET Properties : High BBB permeability and GI absorption are consistent across analogs, but variations in CYP inhibition (e.g., CYP2D6 in 4-(4-chlorophenyl)piperidine) necessitate tailored toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.